molecular formula C15H15ClN2OS B12709382 4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone CAS No. 85607-47-2

4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone

Cat. No.: B12709382
CAS No.: 85607-47-2
M. Wt: 306.8 g/mol
InChI Key: NQYLUZKAOACFHN-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone is a chemical compound that features a piperazinone core substituted with a 4-chlorophenylmethyl group and a 2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone typically involves the reaction of 4-chlorobenzyl chloride with 2-thienylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and piperazinone rings.

    Reduction: Reduced forms of the piperazinone ring.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile
  • Imidazo[1,2-a]pyridines

Uniqueness

4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone is unique due to its specific substitution pattern on the piperazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

85607-47-2

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-thiophen-2-ylpiperazin-2-one

InChI

InChI=1S/C15H15ClN2OS/c16-12-5-3-11(4-6-12)10-18-8-7-17-15(19)14(18)13-2-1-9-20-13/h1-6,9,14H,7-8,10H2,(H,17,19)

InChI Key

NQYLUZKAOACFHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CS2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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